1-((1-Benzylpiperidin-4-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea
Description
Properties
IUPAC Name |
1-[(1-benzylpiperidin-4-yl)methyl]-3-[2-(trifluoromethyl)phenyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24F3N3O/c22-21(23,24)18-8-4-5-9-19(18)26-20(28)25-14-16-10-12-27(13-11-16)15-17-6-2-1-3-7-17/h1-9,16H,10-15H2,(H2,25,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIEQBRRWSAPAMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)NC2=CC=CC=C2C(F)(F)F)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24F3N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-((1-Benzylpiperidin-4-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the following steps:
Formation of the Piperidine Ring: The piperidine ring is synthesized through a series of reactions involving the cyclization of appropriate precursors.
Benzylation: The piperidine ring is then benzylated using benzyl chloride in the presence of a base such as sodium hydroxide.
Urea Formation: The final step involves the reaction of the benzylated piperidine with 2-(trifluoromethyl)phenyl isocyanate to form the desired urea compound.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of large-scale reactors and purification techniques.
Chemical Reactions Analysis
1-((1-Benzylpiperidin-4-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can undergo substitution reactions, particularly at the benzyl and trifluoromethyl groups, using reagents such as halogens or nucleophiles.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and controlled temperatures.
Scientific Research Applications
1-((1-Benzylpiperidin-4-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role as a pharmacological agent.
Industry: It is used in the development of new materials and as an intermediate in the production of other chemical compounds.
Mechanism of Action
The mechanism of action of 1-((1-Benzylpiperidin-4-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Research Findings and Implications
Structure-Activity Relationships (SAR) :
- Trifluoromethyl Position : 2-Substituted analogs (target compound, 11j ) may exhibit distinct target engagement compared to 3-substituted variants (e.g., 11e ), warranting further biological evaluation .
- Benzylpiperidine Utility : This scaffold is understudied compared to piperazine/thiazole cores but offers promise for CNS-targeted therapies due to its lipophilicity .
Gaps in Data :
- Physical properties (e.g., solubility, melting point) for the target compound are unreported, limiting formulation studies.
- Biological activity data (e.g., IC₅₀ values) are absent in the provided evidence, necessitating future pharmacological profiling.
Biological Activity
The compound 1-((1-Benzylpiperidin-4-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea , with the CAS number 1209165-50-3, is a synthetic organic molecule that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, pharmacological profiles, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 373.4 g/mol. The structure features a benzylpiperidine moiety and a trifluoromethylphenyl group, which are significant for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C21H22F3N3 |
| Molecular Weight | 373.4 g/mol |
| CAS Number | 1209165-50-3 |
Research indicates that compounds similar to This compound often interact with various neurotransmitter systems, particularly in the central nervous system (CNS). The benzylpiperidine structure is known to influence dopaminergic and serotonergic pathways, which are critical in modulating mood and behavior.
Pharmacological Profiles
- Antidepressant Activity : Studies have shown that derivatives of piperidine compounds exhibit antidepressant-like effects in animal models. For instance, compounds that target serotonin receptors demonstrate significant reductions in depressive behaviors, suggesting a similar potential for This compound .
- Analgesic Effects : The compound's structural similarity to known analgesics may confer pain-relieving properties. In vitro assays have indicated that related compounds can inhibit pain pathways by modulating receptor activity .
- Neuroprotective Properties : Some studies suggest that piperidine derivatives can protect neuronal cells from oxidative stress and apoptosis, potentially making them candidates for treating neurodegenerative diseases .
Study 1: Antidepressant-Like Effects
A study published in the Journal of Medicinal Chemistry explored various piperidine derivatives for their antidepressant-like effects using forced swim and tail suspension tests in mice. The results indicated that certain modifications to the piperidine structure significantly enhanced efficacy, supporting further investigation into compounds like This compound as potential antidepressants .
Study 2: Analgesic Activity
In another study focusing on pain models, researchers evaluated the analgesic properties of several piperidine-based compounds. The findings suggested that these compounds could effectively reduce nociceptive responses through modulation of serotonin and norepinephrine pathways. This indicates a promising application for This compound in pain management therapies .
Q & A
Q. What synthetic routes are commonly employed to prepare 1-((1-benzylpiperidin-4-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea, and how are key intermediates purified?
The synthesis typically involves a multi-step approach:
- Step 1 : Condensation of 1-benzylpiperidin-4-ylmethanol with a suitable isocyanate precursor (e.g., 2-(trifluoromethyl)phenyl isocyanate) under anhydrous conditions.
- Step 2 : Use of a base catalyst like DABCO (1,4-diazabicyclo[2.2.2]octane) in acetonitrile, heated to reflux (~65°C), to facilitate urea bond formation .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures is used to isolate the final product. Purity is confirmed via TLC and melting point analysis .
Q. What spectroscopic and analytical techniques are critical for confirming the compound’s structural integrity?
- 1H/13C NMR : Assign peaks for the benzylpiperidine methyl group (~δ 3.2–3.5 ppm), trifluoromethyl aromatic protons (~δ 7.5–8.0 ppm), and urea NH signals (~δ 5.5–6.0 ppm) .
- HRMS (ESI+) : Confirm molecular ion [M+H]+ with an error margin <5 ppm .
- HPLC : Use a C18 column (acetonitrile/water + 0.1% formic acid) to assess purity (>95%) and detect impurities .
Q. What solubility and formulation considerations are relevant for in vitro assays?
- The compound is sparingly soluble in aqueous buffers but dissolves in DMSO (up to 50 mM). For cell-based assays, prepare stock solutions in DMSO and dilute in culture media (<0.1% DMSO final concentration) to avoid cytotoxicity .
- Stability in PBS (pH 7.4) should be tested via HPLC over 24 hours to rule out hydrolysis of the urea moiety .
Q. What safety protocols are recommended for handling this compound?
- Wear PPE (gloves, lab coat, goggles) and work in a fume hood. Avoid inhalation or skin contact.
- Store at –20°C under inert gas (argon or nitrogen) to prevent degradation .
- Dispose of waste via approved chemical disposal programs, as trifluoromethyl groups may persist in the environment .
Advanced Research Questions
Q. How can structural modifications enhance target selectivity or potency?
- Piperidine Substitution : Replace the benzyl group with bulkier substituents (e.g., adamantyl) to modulate lipophilicity and blood-brain barrier penetration .
- Aromatic Ring Modifications : Introduce electron-withdrawing groups (e.g., nitro, chloro) on the phenyl ring to improve binding affinity to targets like kinase receptors .
- Urea Linker Optimization : Replace the urea with thiourea or amide groups to assess impact on metabolic stability .
Q. How should researchers resolve contradictory biological activity data across studies?
- Assay Conditions : Compare cell lines (e.g., cancer vs. primary cells), incubation times, and compound concentrations. For example, antiproliferative activity may vary between MCF-7 (breast cancer) and HEK293 (embryonic kidney) cells due to differential receptor expression .
- Metabolite Interference : Use LC-MS to identify degradation products or metabolites that may skew results .
Q. What methodologies are used to investigate the compound’s mechanism of action?
- Kinase Profiling : Screen against a panel of 100+ kinases using competitive binding assays (e.g., ATP-Glo) to identify primary targets .
- Cellular Thermal Shift Assay (CETSA) : Confirm target engagement by measuring protein thermal stability shifts in live cells treated with the compound .
- RNA Sequencing : Identify differentially expressed genes post-treatment to map signaling pathways (e.g., apoptosis, autophagy) .
Q. How can impurities or byproducts during synthesis be identified and mitigated?
- Byproduct Analysis : Use LC-MS to detect common impurities like unreacted isocyanate intermediates or oxidation byproducts of the piperidine ring .
- Process Optimization : Replace acetonitrile with THF or DMF to reduce side reactions. Add scavengers (e.g., molecular sieves) to absorb excess reagents .
Q. What strategies improve the compound’s stability in long-term storage?
- Lyophilization : Freeze-dry the compound in amber vials under vacuum to prevent hydrolysis.
- Inert Atmosphere : Store under argon with desiccants (silica gel) to minimize moisture absorption .
- Stability Studies : Conduct accelerated degradation tests (40°C/75% RH for 4 weeks) to identify optimal storage conditions .
Q. How can researchers validate the compound’s pharmacokinetic properties in preclinical models?
- Plasma Stability : Incubate with mouse or human plasma (37°C, 1–24 hours) and quantify remaining compound via LC-MS/MS .
- Caco-2 Permeability : Assess intestinal absorption potential using a monolayer permeability assay .
- Microsomal Metabolism : Test hepatic clearance using liver microsomes (e.g., CYP450 inhibition assays) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
